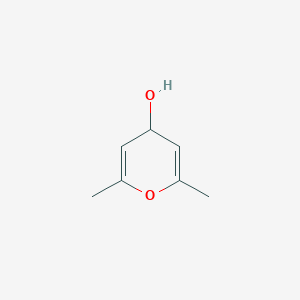

2,6-dimethyl-4H-pyran-4-ol

Description

Historical Development of 4H-Pyran Chemistry

The exploration of pyran chemistry began with the synthesis and characterization of its parent ring systems. Pyran is a six-membered heterocyclic, non-aromatic ring containing five carbon atoms and one oxygen atom. vedantu.comwikipedia.org The unsubstituted 4H-pyran isomer was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. vedantu.comresearchgate.net

Early research quickly established that simple pyrans are highly unstable. vedantu.com 4H-pyran, for instance, is prone to disproportionation, breaking down into the corresponding dihydropyran and the pyrylium (B1242799) ion, which is readily hydrolyzed in the presence of water. wikipedia.org This inherent instability meant that the parent pyrans themselves held little direct significance in early chemical applications. wikipedia.org Instead, the focus of research shifted to their more stable and synthetically valuable derivatives, such as pyranones, tetrahydropyrans, and various substituted pyrans, which are widespread in nature. vedantu.comchemicalbook.com The development of methods to synthesize these derivatives has been a continuous effort, driven by their presence in a vast range of biologically active molecules. researchgate.net

Structural Classification and Nomenclature of Pyranols and Pyranones

The systematic naming and classification of pyran derivatives are governed by IUPAC nomenclature, which considers the parent ring, functional groups, and substituents. wikipedia.orgpressbooks.publibretexts.org

Pyran and its Isomers: The term "pyran" refers to a heterocyclic compound with the molecular formula C₅H₆O. It has two main isomers, which are determined by the position of the sp³-hybridized carbon atom that interrupts full conjugation of the ring:

2H-Pyran: The saturated carbon is at position 2 of the ring. vedantu.comwikipedia.org

4H-Pyran: The saturated carbon is at position 4 of the ring. vedantu.comwikipedia.org

Pyranols: Pyranols are derivatives of pyran that contain a hydroxyl (-OH) group. The featured compound of this article, 2,6-dimethyl-4H-pyran-4-ol , is a prime example. Its name indicates a 4H-pyran parent structure with methyl groups at positions 2 and 6, and a hydroxyl group at position 4. Other examples include 2H-pyran-6-ol and the commercial fragrance ingredient Florol®, which is a substituted tetrahydropyranol. researchgate.netresearchgate.netnih.gov

Pyranones (Pyrones): Pyranones, also known as pyrones, are pyran derivatives containing a ketone (C=O) group within the ring. vedantu.com They are classified based on the position of the carbonyl group:

2-Pyranones (α-pyrones): The carbonyl group is adjacent to the ring's oxygen atom (position 2).

4-Pyranones (γ-pyrones): The carbonyl group is at position 4. chemicalbook.com A well-studied example is 2,6-dimethyl-4H-pyran-4-one , a stable crystalline solid used as a chemical intermediate. chemicalbook.commedchemexpress.com

The fully saturated pyran ring is known as tetrahydropyran (B127337) (oxane), a structure that forms the core of pyranose sugars like glucose. vedantu.comwikipedia.org

| Compound Name | Parent Structure | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 4H-Pyran | Pyran | - | C5H6O |

| This compound | 4H-Pyran | -OH (hydroxyl), -CH3 (methyl) | C7H10O2 |

| 2,6-Dimethyl-4H-pyran-4-one | 4H-Pyran | =O (keto), -CH3 (methyl) | C7H8O2 |

| Tetrahydropyran | Pyran (Saturated) | - | C5H10O |

Significance of the 4H-Pyran Scaffold in Contemporary Organic Chemistry Research

The 4H-pyran scaffold is a highly significant structural motif in modern organic and medicinal chemistry. benthamdirect.comorientjchem.orgroyalsocietypublishing.org While the parent compound is unstable, its derivatives are integral components of numerous natural products, including flavonoids, coumarins, and various alkaloids and antibiotics. chemicalbook.comnih.govacs.org This prevalence in nature has made the pyran ring system a compelling target for synthetic chemists.

The development of novel synthetic methodologies to construct the 4H-pyran ring is an active area of research. orgchemres.orgresearchgate.netmjbas.comorganic-chemistry.org Modern methods, including multicomponent reactions (MCRs), provide efficient and environmentally friendly pathways to complex pyran derivatives. benthamdirect.comroyalsocietypublishing.orgmjbas.com These strategies allow chemists to rapidly assemble molecular diversity, which is crucial for creating libraries of compounds for drug discovery programs. mjbas.com

Derivatives of the 4H-pyran scaffold exhibit a vast spectrum of biological activities. researchgate.netbenthamdirect.com Research has shown that compounds containing this motif can possess properties including antioxidant, antibacterial, antitumor, and anti-inflammatory effects. researchgate.netnih.govsamipubco.com For example, various functionalized 4H-pyrans have been synthesized and evaluated for their potential as anticancer agents. nih.gov The rigid and three-dimensional structure of many pyran derivatives makes them excellent scaffolds for designing molecules that can interact with specific biological targets. researchgate.netresearchgate.net This has led to their investigation in diverse therapeutic areas, solidifying the 4H-pyran framework as a privileged scaffold in the search for new medicines. nih.govijbpas.com

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2,6-dimethyl-4H-pyran-4-ol |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3 |

InChI Key |

ZBJVEMPSCIASKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=C(O1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 4h Pyran 4 Ol and Its Analogues

Conventional Synthetic Routes to 4H-Pyran-4-ones (e.g., Condensation Reactions)

Conventional approaches to the synthesis of 4H-pyran-4-ones, the key precursors to 4H-pyran-4-ols, often rely on cyclization and condensation reactions of acyclic precursors. A notable method is the cyclization of 1,3,5-triketone derivatives under acidic conditions, which is particularly effective for producing 4-pyrones with substituents at the 2- and 6-positions.

Another established route involves the decarboxylative condensation of β-ketoacids. For instance, the activation of β-ketoacids with triflic anhydride (Tf₂O) can trigger an auto-condensation process to afford 2,6-disubstituted γ-pyrones. This reaction proceeds through an in situ decarboxylation and has been shown to be effective for a range of aryl and alkyl-substituted β-ketoacids. The yields are generally moderate to good, although they can be lower for substrates with electron-deficient aromatic rings due to the instability of the corresponding β-ketoacids.

Additionally, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) serves as a common starting material for the synthesis of the parent γ-pyrone. This process involves a condensation reaction followed by neutralization and reflux, and subsequent decarboxylation to yield the pyrone ring.

Table 1: Examples of Conventional Synthesis of 2,6-Disubstituted-4H-pyran-4-ones

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| β-ketoacid (aromatic) | Tf₂O | 2,6-diphenyl-4H-pyran-4-one | 81% |

| β-ketoacid (alkyl) | Tf₂O | 2,6-di-tert-butyl-4H-pyran-4-one | Good |

| Chelidonic acid | 1. Condensation/Neutralization/Reflux 2. Decarboxylation/Reflux | γ-Pyrone (4H-pyran-4-one) | - |

Reductive Pathways for the Conversion of 4H-Pyran-4-ones to 4H-Pyran-4-ols

The conversion of the ketone functionality at the C4 position of the pyran ring to a hydroxyl group is a critical step in the synthesis of 2,6-dimethyl-4H-pyran-4-ol. This transformation is typically achieved through reduction using metal hydride reagents.

Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose. It is a milder reagent that selectively reduces aldehydes and ketones to their corresponding alcohols. nih.govnih.gov The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol (B145695). For the synthesis of this compound, 2,6-dimethyl-4H-pyran-4-one would be treated with NaBH₄, leading to the formation of the desired secondary alcohol.

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting ketones to secondary alcohols. beilstein-journals.orgnih.govnih.gov Due to its higher reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). nih.govnih.gov While effective, LiAlH₄ is less selective than NaBH₄ and will also reduce other functional groups such as esters and carboxylic acids. Therefore, for a substrate containing multiple reducible functional groups, NaBH₄ would be the preferred reagent for the selective reduction of the ketone. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the 4H-pyran-4-one.

Table 2: Common Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Methanol, Ethanol, Water (alkaline) | Milder, more selective for aldehydes and ketones. nih.govnih.gov |

| Lithium aluminum hydride | LiAlH₄ | Diethyl ether, Tetrahydrofuran (anhydrous) | Stronger, less selective, reduces a wider range of functional groups. beilstein-journals.orgnih.govnih.gov |

Advanced and Catalytic Approaches for Pyran Ring Formation

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for constructing the pyran ring, often employing catalytic systems to improve yields, selectivity, and environmental compatibility.

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 4H-pyran derivatives in a single step from three or more starting materials. chemrxiv.org These reactions are highly atom-economical and can generate molecular diversity efficiently. A common strategy for the synthesis of functionalized 4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate or dimedone). growingscience.com This tandem process typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. A variety of catalysts, including basic catalysts like KOH-loaded CaO, have been shown to be effective for these transformations, often under solvent-free conditions, leading to high yields in short reaction times. growingscience.com

Various transition metals have been employed as catalysts for the synthesis of pyran and pyranone derivatives, offering unique pathways and high efficiency.

Gold Catalysis: Gold(I) catalysts have been utilized in cascade reactions to produce α-pyrones. For instance, the sequential activation of terminal alkynes and propiolic acids by a gold(I) catalyst can lead to the formation of the α-pyrone skeleton. Gold(I) catalysis can also trigger domino reactions, such as the reaction of "furan-ynes" with N-oxides, to afford substituted pyranones.

Palladium Catalysis: Palladium-catalyzed reactions are versatile for constructing pyran rings. For example, fused pyran rings can be synthesized via an intramolecular Heck reaction followed by β-hydride elimination from O-allylated ethers. Palladium nanoparticles have also been used as a reusable catalyst for the synthesis of pyran derivatives through a domino Knoevenagel condensation/Michael addition sequence.

Copper Catalysis: Copper catalysts, including copper powder and copper-based metal-organic frameworks (MOFs), have been employed in the synthesis of pyran derivatives. nih.gov For example, a copper-powder-catalyzed coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones under microwave irradiation affords 2H-pyran-2-ones. Amine-functionalized copper MOFs have been used as heterogeneous catalysts in the three-component synthesis of 4H-pyrans under solvent-free mechanochemical conditions. nih.gov

Table 3: Overview of Metal-Catalyzed Pyran Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Gold(I) | Cascade Reaction | Terminal alkynes and propiolic acids | α-Pyrones |

| Palladium(0) Nanoparticles | Domino Knoevenagel/Michael Addition | Aryl aldehyde, malononitrile, C-H activated compound | Functionalized Pyrans |

| Copper MOF | Mechanochemical Multicomponent Reaction | Aldehydes, malononitrile, 1,3-dicarbonyls | 4H-Pyrans nih.gov |

In line with the principles of green chemistry, biocatalytic and nanocatalytic methods are gaining prominence for pyran synthesis.

Nanocatalysis: Inexpensive and commercially available nano-powdered metal oxides, such as magnetite (Fe₃O₄) or iron(III) oxide (Fe₂O₃), can serve as efficient catalysts for the construction of 4-substituted-4H-pyrans. These reactions often proceed through a tandem process involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation. Magnetic nanoparticles offer the advantage of easy separation and recyclability.

Biocatalysis: Enzymes, particularly lipases, have been utilized as catalysts in the synthesis of pyran derivatives. For instance, lipase-catalyzed reactions of 1,3-diketones with fumaronitrile have been reported to produce pyran-related structures. The use of whole-cell biocatalysts, such as microalgae, for the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established green technique. oup.com This approach is directly relevant to the stereoselective synthesis of chiral pyranols from their corresponding pyranone precursors. oup.com For example, cyanophyta have been shown to be effective biocatalysts for the asymmetric reduction of aromatic ketones. oup.com

Stereoselective Synthesis of Chiral Pyranol Derivatives

The synthesis of specific stereoisomers of pyranol derivatives is of great interest, as biological activity is often dependent on the chirality of a molecule. Asymmetric synthesis aims to produce a chiral product from an achiral starting material in unequal amounts of its stereoisomers.

One effective strategy for achieving stereoselectivity in the synthesis of chiral pyranols is the biocatalytic reduction of the prochiral 4H-pyran-4-one precursor. A wide range of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), exhibit high stereoselectivity in ketone reduction. nih.govmdpi.com These enzymes can deliver hydride to one face of the carbonyl group preferentially, leading to the formation of a single enantiomer of the resulting alcohol with high enantiomeric excess (ee). Both (R)- and (S)-specific oxidoreductases are available, allowing for the synthesis of either enantiomer of the target pyranol. nih.gov

Organocatalysis also provides powerful methods for the asymmetric synthesis of pyran-containing scaffolds. For example, chiral organocatalysts have been used in the asymmetric Prins cyclization of an aldehyde and a homoallylic alcohol to produce chirally enriched tetrahydropyran-4-ols. Furthermore, organocatalytic multicomponent cascade reactions have been developed for the asymmetric assembly of aldehydes, nitroolefins, and isatins to create complex spirooxindole pyran structures with multiple contiguous stereogenic centers and high stereoselectivity.

Table 4: Approaches to Stereoselective Synthesis of Chiral Pyranols

| Methodology | Catalyst/Reagent Type | Key Principle | Typical Outcome |

|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Whole Cells (e.g., microalgae) | Enzyme-controlled facial selectivity in hydride delivery to the ketone. nih.govmdpi.com | High enantiomeric excess (ee) of one alcohol enantiomer. oup.com |

| Organocatalytic Prins Cyclization | Chiral Organocatalysts (e.g., camphor-10-sulphonic acid) | Asymmetric induction in the cyclization of an aldehyde and a homoallylic alcohol. | Chirally enriched tetrahydropyran-4-ols. |

| Organocatalytic Cascade Reaction | Chiral Thioureas, Cinchona Alkaloids | Asymmetric induction in a multi-step, one-pot reaction. | Complex chiral pyran scaffolds with multiple stereocenters. |

Retrosynthetic Analysis in the Design of Complex Pyran Structures

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This approach is instrumental in designing efficient synthetic routes for complex molecules, including those containing pyran rings. The application of retrosynthetic analysis to this compound and its analogues reveals key synthetic strategies centered on the formation of the pyran ring.

A primary retrosynthetic disconnection for this compound involves breaking the C-O and C-C bonds of the heterocyclic ring. This leads to a key intermediate, a 1,3,5-triketone or its synthetic equivalent. This disconnection is based on the well-established principle that pyran rings can be formed through the cyclization of such precursors.

For this compound, the immediate precursor in a retrosynthetic sense is its oxidized form, 2,6-dimethyl-4H-pyran-4-one. The reduction of the ketone at the C-4 position is a straightforward functional group interconversion (FGI).

The retrosynthesis of 2,6-dimethyl-4H-pyran-4-one can then proceed by disconnecting the two C-O bonds. This leads to a linear heptane-2,4,6-trione. This trione is a key synthon, and its synthesis can be envisioned from simpler precursors.

One established forward synthetic route that informs this retrosynthetic approach is the decarboxylation of dehydroacetic acid. Dehydroacetic acid, when heated with concentrated hydrochloric acid, undergoes decarboxylation to yield 2,6-dimethyl-4-pyranone google.com. This suggests a retrosynthetic pathway where 2,6-dimethyl-4-pyranone is disconnected to dehydroacetic acid, which is a readily available starting material.

Another synthetic strategy for the pyranone precursor involves the reaction of diketene with water in the presence of a tertiary amine catalyst. This reaction is known to produce both 2,4,6-heptanetrione and 2,6-dimethyl-4-pyranone. This provides a retrosynthetic disconnection of the pyranone back to diketene and water.

The design of more complex pyran structures often involves the strategic introduction of various substituents onto the pyran core. Retrosynthetic analysis helps in planning the sequence of reactions to achieve the desired substitution pattern and stereochemistry. For instance, in the synthesis of complex natural products containing substituted pyran rings, the pyran moiety is often disconnected at a late stage to reveal a more flexible acyclic precursor. This acyclic precursor can then be synthesized using a variety of well-established carbon-carbon and carbon-oxygen bond-forming reactions, allowing for the introduction of desired functional groups and stereocenters.

The table below summarizes the key disconnections and the corresponding synthons and synthetic equivalents in the retrosynthetic analysis of this compound.

| Target Molecule | Disconnection | Synthon | Synthetic Equivalent |

| This compound | C=O reduction (FGI) | 2,6-dimethyl-4H-pyran-4-one cation | 2,6-dimethyl-4H-pyran-4-one |

| 2,6-dimethyl-4H-pyran-4-one | C-O bond cleavage | Heptane-2,4,6-trione | Dehydroacetic acid, Diketene |

This systematic approach of breaking down the target molecule into simpler building blocks allows for the logical design of a synthetic pathway, considering factors such as the availability of starting materials, reaction efficiency, and control over stereochemistry.

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethyl 4h Pyran 4 Ol and Pyranones

Electrophilic Transformations of the Pyran Ring System

The pyranone ring, particularly the 2-pyrone system, exhibits aromatic character, which allows it to undergo electrophilic substitution reactions, similar to benzene (B151609), though its reactivity is influenced by the ring oxygen and the carbonyl group. clockss.org These reactions typically occur at the C-3 and C-5 positions, which are activated towards electrophilic attack. clockss.org The general mechanism for electrophilic aromatic substitution (SEAr) involves the initial attack of the aromatic ring on an electrophile (E+), leading to a positively charged, delocalized cyclohexadienyl cation known as an arenium ion or Wheland intermediate. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.org

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. clockss.orgwikipedia.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This reaction is often catalyzed by a Lewis acid like iron or aluminum trihalide. clockss.orgwikipedia.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. clockss.orgwikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring, which requires a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org

The reactivity of the pyranone ring in these substitutions is significantly slower than that of benzene, a consequence of the electron-withdrawing nature of the carbonyl group which deactivates the ring towards electrophilic attack. Conversely, five-membered heterocycles like pyrrole, furan, and thiophene (B33073) are more reactive than benzene in electrophilic substitutions. onlineorganicchemistrytutor.com

| Reaction Type | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C-3, C-5 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | C-3, C-5 |

| Sulfonation | SO₃, H₂SO₄ | C-3, C-5 |

Table 1: Summary of Electrophilic Substitution Reactions on the Pyranone Ring.

Nucleophilic Substitution Reactions (e.g., Hydroxide (B78521), Amines)

While the electron-rich nature of aromatic rings generally makes them resistant to nucleophilic attack, pyranones can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient or contains a good leaving group. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which can stabilize the negative charge of the reaction intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this step, the aromaticity of the ring is temporarily lost. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

Unlike an SN2 reaction, the SNAr reaction occurs at an sp² hybridized carbon and does not involve a backside attack. wikipedia.org The presence of good leaving groups, such as methoxy (B1213986) (-OMe) or methylthio (-SMe) groups at the C-4 position, renders this site more susceptible to nucleophilic attack. researchgate.net Reactions with N-nucleophiles like hydrazine (B178648) and its derivatives can be complex, sometimes leading to ring-opening transformations to yield new heterocyclic systems such as pyrazolylacetic acid hydrazides or pyridazino[3,4-c]azepine derivatives. clockss.orgacs.org Similarly, heterocycles like pyridine (B92270) are reactive towards nucleophiles, especially when an electron-withdrawing group is present at the C-2 or C-4 positions. youtube.com

| Nucleophile | Substrate Example | Product Type |

| Hydroxide (OH⁻) | 4-Chloro-2-pyrone | 4-Hydroxy-2-pyrone |

| Amines (R-NH₂) | 4-Chloro-2-pyrone | 4-Amino-2-pyrone |

| Hydrazine (H₂N-NH₂) | Fused Pyran-2-ones | Ring-opened or transformed heterocycles |

Table 2: Examples of Nucleophilic Substitution Reactions with Pyranones.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a crucial reaction for C-C bond formation. wikipedia.org In the context of pyranones, this reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl system within the pyranone ring (the Michael acceptor). wikipedia.org This process is widely used for the synthesis of complex organic molecules. wikipedia.org

4-Hydroxy-6-alkyl-2-pyrones have been shown to be effective nucleophilic partners in oxa-Michael additions. nih.gov While challenging due to the low nucleophilicity of the delocalized conjugate base, these reactions provide an efficient route to pyronyl enol ethers. nih.gov Organocatalytic methods, using chiral amines, have been developed to achieve enantioselective synthesis of substituted pyran derivatives through a Michael addition followed by cyclization, yielding products with high enantioselectivity. rsc.org The reaction of organolithium reagents with olefinic N-heterocycles like 1,2-di-(2-pyridyl)ethylene also proceeds via a conjugate addition mechanism, where the resulting anionic intermediate can be trapped with various electrophiles. nsf.gov

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Conditions | Product Type |

| 4-Hydroxy-2-pyrone | Methyl propiolate | Amine base | Pyronyl enol ether |

| β-Ketoesters, Malonates | α,β-Unsaturated Pyranones | Base (e.g., KOH) | 1,5-Dicarbonyl adduct |

| Grignard Reagents (R-MgBr) | Thiochromones (Sulfur analog of pyranone) | Copper (I) salts | 1,4-Adduct |

Table 3: Representative Conjugate Addition Reactions Involving Pyranone Systems.

Cycloaddition and Rearrangement Processes

The conjugated diene system within the pyranone ring makes it an excellent participant in cycloaddition reactions, particularly the [4+2] Diels-Alder reaction. researchgate.net 2H-pyran-2-ones can act as the diene component, reacting with a variety of dienophiles to form bicyclic adducts, such as 2-oxabicyclo[2.2.2]oct-5-ene intermediates, which can then be further transformed. researchgate.net

Recent studies have also explored the inverse-electron-demand Diels-Alder (IEDDA) reaction between pyranone derivatives and strained alkynes, a type of "click chemistry" transformation. rsc.orgacs.org Computational studies using Density Functional Theory (DFT) have been employed to rationalize the reactivity and mechanism of these reactions. rsc.org Beyond [4+2] cycloadditions, formal [3+3] cycloaddition reactions between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes provide a route to fused 2H-pyran motifs. researchgate.net

Pyranones can also undergo various rearrangement reactions. For instance, gold(I) catalysts can induce an unprecedented rearrangement of β-alkynylpropiolactones to furnish substituted 2-pyrones. nih.govorganic-chemistry.org Another example is the Huisgen rearrangement, where 2,6-bis(tetrazolyl)-4-pyrone, upon heating in acetic anhydride, rearranges to form symmetrical 2,6-bis(1,3,4-oxadiazolyl)-4-pyrones. acs.org

| Reaction Type | Reactants | Key Features |

| Cycloadditions | ||

| [4+2] Diels-Alder | 2H-Pyran-2-one (diene) + Alkyne/Alkene (dienophile) | Forms bicyclic adducts; can be microwave-assisted. researchgate.net |

| IEDDA | 2H-Pyran-2-thione + Strained alkyne | "Click" reaction; proceeds via a non-aromatic intermediate. rsc.orgacs.org |

| Formal [3+3] | 1,3-Dicarbonyl compound + α,β-Unsaturated aldehyde | Forms fused 2H-pyran rings. researchgate.net |

| Rearrangements | ||

| Gold-Catalyzed | β-Alkynylpropiolactones | Forms substituted 2-pyrones. nih.govorganic-chemistry.org |

| Huisgen Rearrangement | Tetrazolyl-substituted pyrones | Forms 1,3,4-oxadiazolyl-substituted pyrones. acs.org |

Table 4: Cycloaddition and Rearrangement Reactions of Pyranones.

Functional Group Interconversions on the Pyranol/Pyranone Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another on a pre-existing molecular scaffold. These reactions are fundamental in organic synthesis for elaborating complex molecules from simpler precursors. On the pyranol/pyranone framework, various FGIs can be performed to modify the substitution pattern and introduce new chemical handles.

For example, the active methyl groups of 2,6-dimethyl-4-pyrone can be functionalized. nih.gov Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to an enamination reaction, converting a methyl group into a reactive 2-(dimethylamino)vinyl substituent. nih.govresearchgate.net This new group can then undergo further transformations. nih.gov In another instance, the silyl (B83357) ether group of a highly functionalized 2-pyrone was readily converted to a hydroxyl group by treatment with a base. acs.org

More complex transformations have also been demonstrated. The cyano groups of 2,6-dicyano-4-pyrone react chemoselectively with sodium azide (B81097) to yield 2,6-bis(tetrazolyl)-4-pyrone, showcasing a conversion of a nitrile to a tetrazole ring. acs.org General FGI strategies, such as the conversion of alcohols to alkyl halides using reagents like triphenylphosphine (B44618) and iodine, or the reduction of nitriles to amines, are broadly applicable to substituents on the pyranone core. vanderbilt.eduorganic-chemistry.org

| Starting Functional Group | Reagents | Resulting Functional Group |

| Methyl (-CH₃) | DMF-DMA | 2-(Dimethylamino)vinyl (-CH=CH-NMe₂) nih.gov |

| Silyl Ether (-OSiR₃) | Base | Alcohol (-OH) acs.org |

| Cyano (-CN) | Sodium Azide (NaN₃) | Tetrazole acs.org |

| Alcohol (-OH) | Ph₃P, I₂ | Iodide (-I) organic-chemistry.org |

| Nitrile (-C≡N) | LiAlH₄ or H₂, Catalyst | Amine (-CH₂NH₂) vanderbilt.edu |

Table 5: Examples of Functional Group Interconversions on Pyranone Derivatives.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species—intermediates and transition states—that form during a reaction is fundamental to elucidating its mechanism. fiveable.me These species are typically short-lived and highly reactive, but their structures determine the reaction's pathway, rate, and stereochemical outcome. fiveable.meyoutube.com

In the reactions of pyranones, several key intermediates have been identified or proposed:

Arenium Ion (Wheland Intermediate): This positively charged carbocation is the key intermediate in electrophilic aromatic substitution reactions on the pyranone ring. wikipedia.org Its stability, which is influenced by resonance delocalization, dictates the position of electrophilic attack.

Meisenheimer Complex: This is the negatively charged, non-aromatic intermediate formed during nucleophilic aromatic substitution (SNAr) reactions. libretexts.org Its stability is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

Oxocarbenium Ion: In Prins cyclization reactions to form tetrahydropyran (B127337) rings, the reaction is believed to proceed through a chair-like transition state involving an oxocarbenium ion intermediate. nih.gov

Enamine and Hemiaminal Intermediates: In proline-catalyzed aldol (B89426) reactions, which can be used to construct chiral pyranone precursors, the mechanism involves enamine, hemiaminal, or iminium hydroxide intermediates. wikipedia.org

The study of these transient species often involves a combination of experimental techniques and computational chemistry. While some stable intermediates can be isolated and characterized, most are studied indirectly or through computational modeling. researchgate.net For example, Density Functional Theory (DFT) calculations have been used to investigate the transition states and Gibbs energy profiles for the IEDDA cycloaddition reactions of pyranones, providing insight into their reactivity. rsc.org

| Reaction Type | Key Intermediate(s) | Method of Investigation |

| Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Mechanistic studies, analogy to benzene chemistry. wikipedia.org |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Isolation in some cases, mechanistic studies. libretexts.org |

| Diels-Alder Cycloaddition | 2-Oxabicyclo[2.2.2]oct-5-ene | Isolation and characterization of adducts. researchgate.net |

| IEDDA Cycloaddition | Non-aromatic bicyclic adduct | DFT calculations, kinetic studies. rsc.org |

| Prins Cyclization | Oxocarbenium Ion | Mechanistic and stereochemical outcome analysis. nih.gov |

| Proline-Catalyzed Aldol Reaction | Enamine, Hemiaminal | Mechanistic studies, kinetic analysis, labeling experiments. wikipedia.org |

Table 6: Key Reaction Intermediates in Pyranone Chemistry.

Spectroscopic and Advanced Structural Elucidation of 2,6 Dimethyl 4h Pyran 4 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds like 2,6-dimethyl-4H-pyran-4-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its unique protons. By comparison with the precursor, 2,6-dimethyl-4H-pyran-4-one, which shows signals for the methyl protons around δ 2.25 ppm and the vinylic protons at δ 6.04 ppm, significant shifts are anticipated upon reduction of the carbonyl group. chemicalbook.com The proton on the newly formed carbinol center (H-4) would likely appear as a multiplet, its chemical shift influenced by the hydroxyl group. The hydroxyl proton itself would present as a broad singlet, the position of which is dependent on solvent and concentration. The protons of the two methyl groups at C-2 and C-6, and the vinylic protons at C-3 and C-5, would also experience shifts due to the altered electronic nature of the ring. For instance, in the saturated analogue tetrahydro-4-pyranol, the axial and equatorial protons adjacent to the oxygen and hydroxyl groups show complex multiplets between δ 1.5 and 3.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a carbon count and information on the hybridization of each carbon atom. The most dramatic change from the 2,6-dimethyl-4H-pyran-4-one precursor would be the signal for C-4. In the ketone, the carbonyl carbon gives a characteristic downfield signal. Upon reduction to the alcohol, this signal would shift significantly upfield into the typical range for a carbon atom bearing a hydroxyl group (alkanol C-O, ~δ 60-75 ppm). The signals for the other ring carbons (C-2/6 and C-3/5) and the methyl carbons would also be adjusted, reflecting the change from a conjugated pyrone system to a pyranol.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| CH₃ (at C-2/C-6) | ~ 2.0 - 2.3 | ~ 20 - 25 | Slightly shifted compared to pyrone precursor. |

| CH (at C-3/C-5) | ~ 5.8 - 6.2 | ~ 100 - 115 | Vinyl protons, sensitive to ring electronics. |

| CH-OH (at C-4) | ~ 4.5 - 5.0 | ~ 60 - 75 | Represents the new carbinol center. |

| CH-OH (at C-4) | Variable (broad) | N/A | Shift is solvent and concentration dependent. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing crucial information about the functional groups present. nih.govnih.gov

For this compound, the most telling feature in its IR spectrum would be the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. This band would be absent in the spectrum of its ketone precursor, 2,6-dimethyl-4H-pyran-4-one. Conversely, the strong C=O stretching band of the ketone, typically found around 1650-1700 cm⁻¹, would disappear upon reduction to the alcohol.

Other significant vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹, while vinylic C-H stretches are expected just above 3000 cm⁻¹.

C=C stretching: The double bonds within the pyran ring would give rise to absorptions in the 1600-1680 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O stretch of the alcohol would be expected in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary data, being particularly sensitive to the symmetric vibrations of the C=C bonds in the pyran ring. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (vinylic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch | 1600 - 1680 | Medium-Weak |

| C-O stretch (alcohol) | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.ukwikipedia.org For this compound (C₇H₁₀O₂), the molecular weight is 126.15 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by providing a highly accurate mass measurement. scielo.br

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at an m/z (mass-to-charge ratio) of 126. The fragmentation of this molecular ion is predictable based on the structure. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 111.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 108.

Loss of a hydrogen atom (•H): Resulting in an [M-1]⁺ peak at m/z 125.

Ring cleavage: Retro-Diels-Alder type reactions or other ring-opening mechanisms could lead to various smaller fragments, providing further structural clues.

Analysis of the fragmentation of related pyranone systems often shows an initial loss of carbon monoxide (CO), a pathway that would be less favorable for the pyranol structure. asianpubs.org Instead, pathways involving the hydroxyl group are expected to dominate. libretexts.org

X-ray Crystallography for Three-Dimensional Molecular Structure Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

While a specific crystal structure for this compound may not be readily available, studies on various substituted 4H-pyran derivatives reveal common structural motifs. researchgate.net The 4H-pyran ring is not planar and typically adopts a non-planar conformation, such as a "flattened-boat" or sofa conformation. The introduction of the sp³-hybridized C-4 carbinol center puckers the ring, distinguishing it from the more planar pyrone precursor.

Crystallographic analysis would precisely define:

The conformation of the pyran ring.

The orientation of the hydroxyl group (axial vs. equatorial).

The intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. unl.pt The chromophore in this compound is the conjugated diene system within the pyran ring.

The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity of these absorptions are sensitive to the solvent and the substitution pattern on the pyran ring. ijims.com Compared to its pyranone precursor, which has a more extended conjugated system involving the carbonyl group, the λ_max for this compound may be shifted. Studies on various pyran derivatives show strong absorption bands in the 240-400 nm range. ijims.comresearchgate.net In addition to the primary π → π* transitions, weaker n → π* transitions associated with the oxygen heteroatom may also be observed. masterorganicchemistry.com

Advanced Chiroptical Spectroscopic Techniques for Enantiomeric Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the analysis of chiral compounds. ethz.chcas.cz

The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the C-4 and oxygen atoms. Therefore, it will not exhibit any chiroptical activity.

However, if the molecule were substituted in a way that removes this symmetry, creating a chiral center, these techniques would become indispensable. For example, if the methyl groups at C-2 and C-6 were different (e.g., a methyl and an ethyl group), the molecule would be chiral. In such cases:

Enantiomeric Analysis: A racemic mixture of a chiral pyranol derivative would be optically inactive. Chiroptical methods could be used to monitor the progress of enantiomeric separation (e.g., by chiral chromatography) or asymmetric synthesis.

Absolute Configuration: By comparing experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a specific enantiomer could be determined. saschirality.orgnsf.gov These techniques are sensitive to the three-dimensional structure and conformation of the molecule. saschirality.org

Computational and Theoretical Chemistry of 2,6 Dimethyl 4h Pyran 4 Ol and Pyranoids

Quantum Chemical Calculations (e.g., ab initio, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyranoid structures. Methods like ab initio and Density Functional Theory (DFT) are widely employed to predict molecular geometries, energies, and other electronic properties.

DFT, particularly using functionals like B3LYP and PBE0 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), has become a standard approach for studying pyran derivatives. mdpi.comdntb.gov.uabookpi.org These calculations are used to perform geometric optimization, determining the most stable three-dimensional arrangement of atoms in a molecule. For instance, DFT has been successfully used to study the structural parameters of compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, where the calculated bond lengths and angles show good agreement with experimental data obtained from X-ray diffraction. dntb.gov.uamaterialsciencejournal.org

Ab initio methods, while often more computationally intensive, provide highly accurate results and are used for benchmarking and studying specific phenomena. researchgate.net For example, high-level correlated ab initio calculations have been used to investigate the conformations of carbohydrate systems containing pyranose rings, providing reference data for developing more efficient models. nih.gov

Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S) can also be derived from these calculations. This data is crucial for predicting the stability of different isomers and the feasibility of chemical reactions. researchgate.net A computational study on pyrano[2,3-d]pyrimidine derivatives utilized ab initio calculations to determine their thermodynamic parameters, offering insights into their relative stabilities. researchgate.net

Below is a table showcasing representative thermodynamic parameters calculated for pyrano[2,3-d]pyrimidine derivatives, illustrating the type of data obtained from quantum chemical calculations.

| Feature | Compound 2a | Compound 2b | Reference Compounds |

| Total Energy (Hartree) | -1306.056 | -1561.477 | -378.897 |

| Enthalpy (Hartree) | -1305.636 | -1561.072 | -378.779 |

| Gibbs Free Energy (Hartree) | -1305.705 | -1561.144 | -378.814 |

| Zero-Point Vibrational Energy (kcal/mol) | 248.81 | 240.18 | 68.81 |

| This table is generated based on data for pyrano[2,3-d]pyrimidine derivatives from a study using HF/6-31G* level of theory. researchgate.net* |

Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving pyranoids. By calculating the energies of reactants, products, transition states, and intermediates, chemists can construct detailed reaction energy profiles. wikipedia.org These profiles, also known as reaction coordinate diagrams, provide a visual representation of the energy changes that occur as a reaction progresses, allowing for the determination of activation energies (ΔG‡) and reaction thermodynamics (ΔG°). wikipedia.orgyoutube.com

A key application is the study of reaction mechanisms. For example, DFT calculations at the PBE0/6-311+G(d,p) level of theory were used to investigate the thermal decomposition of 3,6-dihydro-2H-pyran derivatives, including 2,6-dimethyl-3,6-dihydro-2H-pyran. mdpi.com The study revealed a concerted mechanism involving a six-membered cyclic transition state. mdpi.com Computational analysis helped to understand the impact of methyl substituents on the activation energy, finding that substitution at the C2 position has the most significant effect in lowering the energy barrier for the reaction. mdpi.com

Similarly, DFT has been employed to elucidate the mechanism of the multicomponent synthesis of 4H-pyran derivatives. nih.gov These studies can trace the entire reaction sequence, from the initial Knoevenagel condensation through Michael addition and subsequent cyclization, identifying the rate-determining step and explaining the observed regioselectivity. nih.govmdpi.com The energy profile of a reaction reveals whether it proceeds through a single transition state or involves one or more intermediates. chemguide.co.uk An intermediate corresponds to a local minimum on the energy profile, representing a species with a finite, albeit often short, lifetime. wikipedia.org

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of a molecule's electronic structure provides deep insights into its chemical reactivity and properties. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dntb.gov.ua The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity and is often associated with enhanced properties such as nonlinear optical activity. nih.govnih.gov

For various pyran derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and map their spatial distribution. dntb.gov.uabookpi.org For instance, in ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. materialsciencejournal.orgresearchgate.net

The Molecular Electrostatic Potential (MESP) surface is another powerful tool derived from electronic structure calculations. The MESP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites). dntb.gov.ua This analysis is crucial for predicting how a molecule will interact with other reagents. dntb.gov.uamaterialsciencejournal.org

The table below presents quantum chemical parameters derived from HOMO-LUMO energies for a representative 4H-pyran derivative, calculated using the B3LYP/6-311G(d,p) method. materialsciencejournal.org

| Parameter | Value (eV) |

| EHOMO | -6.234 |

| ELUMO | -2.713 |

| Energy Gap (ΔE) | 3.521 |

| Ionization Potential (I) | 6.234 |

| Electron Affinity (A) | 2.713 |

| Global Hardness (η) | 1.761 |

| Chemical Potential (μ) | -4.474 |

| Global Electrophilicity (ω) | 5.688 |

| Data derived from calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org |

Prediction and Analysis of Spectroscopic Parameters

Computational chemistry provides robust methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. bookpi.org Large-scale computational datasets of predicted spectra are now being generated to aid in the development of AI models for structure elucidation. chemrxiv.orgnih.govnih.gov

Vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic positions. The resulting vibrational frequencies and intensities can be compared directly with experimental FT-IR spectra to assign specific peaks to the vibrational modes of functional groups within the pyranoid structure. bookpi.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bookpi.org These theoretical predictions, when compared with experimental NMR data, serve as a powerful tool for confirming the constitution and configuration of newly synthesized pyran derivatives. bookpi.org

Electronic transitions, observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). materialsciencejournal.org This method calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. dntb.gov.uamaterialsciencejournal.org

Solvation Effects on Molecular Structure and Reactivity

Chemical reactions and spectroscopic measurements are most often conducted in a solvent. The interaction between the solute (the pyranoid) and the solvent can significantly influence the molecule's structure, stability, reactivity, and spectroscopic properties.

Computational models can account for these environmental effects through various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM), are widely used. semanticscholar.org These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach is efficient for calculating how the solvent's polarity affects the electronic structure and energy of the molecule.

For example, TD-DFT calculations using the C-PCM model have been performed on enamino-substituted 4H-pyran-4-ones to study the influence of solvents like DMSO, ethanol (B145695), and methanol (B129727) on their absorption and emission spectra. semanticscholar.org Such studies can predict and explain solvatochromic shifts (changes in absorption/emission wavelength with solvent polarity). Another study on a 4H-pyran derivative simulated its electronic absorption spectra in both the gas phase and in DMSO, demonstrating a shift in the absorption maximum due to the solvent. materialsciencejournal.org Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally demanding but can provide detailed information on specific solute-solvent interactions like hydrogen bonding.

Investigation of Non-Linear Optical (NLO) Properties

Pyranoid derivatives, particularly those with donor-π-acceptor (D-π-A) architectures, have attracted interest as potential materials for non-linear optical (NLO) applications. researchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases, which is essential for technologies in photonics and optical data processing. researchgate.net

Computational chemistry is a key tool for the rational design and screening of potential NLO materials. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β for the first hyperpolarizability, γ for the second). nih.gov These properties can be calculated using DFT and other quantum chemical methods. wum.edu.pk

A strong NLO response is often associated with molecules that have significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a conjugated π-system. nih.gov Computational analysis of the HOMO-LUMO gap, dipole moment, and MESP can provide evidence for ICT. researchgate.net Molecules with a small HOMO-LUMO gap tend to have larger hyperpolarizability values. nih.gov Studies on pyranopyrazole and chromene derivatives have used DFT to calculate their NLO properties, demonstrating that modifying substituents on the pyran framework can tune the NLO response. nih.govwum.edu.pk

The following table shows calculated NLO parameters for a series of pyranopyrazole derivatives, highlighting their potential as NLO materials.

| Compound | Dipole Moment (μ, Debye) | Polarizability (⟨α⟩, x 10-23 esu) | First Hyperpolarizability (β, x 10-30 esu) |

| AG.1 | 3.55 | 4.88 | 5.60 |

| AG.2 | 4.19 | 5.25 | 8.35 |

| AG.3 | 2.50 | 5.37 | 3.65 |

| AG.4 | 2.57 | 5.50 | 11.23 |

| AG.5 | 3.03 | 5.27 | 10.15 |

| This table presents a selection of data from a DFT study on pyranopyrazole derivatives using the B3LYP/6-31++G(d,p) method. wum.edu.pk |

Derivatives and Analogues of 2,6 Dimethyl 4h Pyran 4 Ol: Synthesis and Research Applications

Functionalization of the Pyran Ring System at Various Positions

The functionalization of the 4H-pyran ring is a cornerstone of synthetic strategies aimed at creating diverse molecular architectures. While direct functionalization of a pre-formed 2,6-dimethyl-4H-pyran-4-ol is not extensively documented, the introduction of a wide array of substituents onto the 4H-pyran scaffold is commonly achieved through multicomponent reactions (MCRs). These reactions build the pyran ring from simpler acyclic precursors, simultaneously introducing desired functional groups at various positions.

One-pot three-component reactions are a prevalent method for synthesizing highly substituted 4H-pyrans. Typically, this involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). The choice of these starting materials directly dictates the substitution pattern on the resulting pyran ring. For instance, the aldehyde component determines the substituent at the C4 position, while the 1,3-dicarbonyl compound influences the groups at C2 and C6.

Catalysis plays a crucial role in these syntheses, with a variety of catalysts employed to enhance efficiency and yield. These range from basic catalysts like piperidine to more advanced systems including ionic liquids, solid-supported catalysts, and nanoparticles. The use of such catalysts often allows for milder reaction conditions and aligns with the principles of green chemistry.

While MCRs build the ring and functionalize it concurrently, other strategies focus on modifying a pre-existing, related scaffold, 2,6-dimethyl-4H-pyran-4-one. The carbonyl group at the C4 position is a key site for functionalization, which can then be converted to the hydroxyl group of the target compound. For example, the pyrone can react with various nucleophiles, and subsequent reduction of the ketone would yield a functionalized 4H-pyran-4-ol derivative. The methyl groups at the C2 and C6 positions can also be functionalized, for instance, through enamination reactions using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which allows for the elongation and modification of these side chains.

Pyran-Fused Heterocyclic Systems (e.g., Pyranopyrazoles, Benzopyrans)

The fusion of a pyran ring with other heterocyclic systems gives rise to compounds with unique chemical properties and significant biological relevance. The synthesis of these fused systems is often accomplished efficiently through multicomponent reactions.

Pyranopyrazoles: These compounds, which contain a fused pyran and pyrazole ring, are of particular interest. A common synthetic route is a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine (B178648) hydrate, and a β-ketoester like ethyl acetoacetate. nih.gov In this reaction, the pyrazole ring is formed in situ from the hydrazine and β-ketoester, which then participates in the pyran ring formation. Alternatively, a three-component reaction between an aldehyde, malononitrile, and a pre-formed pyrazolone can be employed. nih.gov Various catalysts, including task-specific ionic liquids and magnetic nanoparticles, have been developed to facilitate these reactions under environmentally benign conditions. nih.govpnas.org

Benzopyrans: Benzopyrans, also known as chromenes, feature a pyran ring fused to a benzene (B151609) ring. These structures are prevalent in natural products. nih.gov Synthetic approaches to benzopyrans include intramolecular Heck reactions, where a suitably substituted precursor undergoes palladium-catalyzed cyclization to form the fused pyran ring. nih.govacs.org Another prominent method is the reaction of various precursors with phenolic compounds. For example, 4-hydroxycoumarin can react with substituted cinnamonitriles in aqueous media to yield 2-amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives. bohrium.com One-pot, three-component reactions of aldehydes, malononitrile, and dimedone are also widely used to generate tetrahydrobenzo[b]pyran derivatives. encyclopedia.pub

The table below summarizes multicomponent reaction strategies for synthesizing pyran-fused heterocycles.

Table 1: Synthesis of Pyran-Fused Heterocyclic Systems via Multicomponent Reactions| Fused System | Components | Catalyst Example | Reference |

|---|---|---|---|

| 4H-Pyrano[2,3-c]pyrazole | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | [bmim]OH (ionic liquid) | nih.gov |

| 4H-Pyrano[2,3-c]pyrazole | Aromatic aldehyde, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Catalyst-free | nih.gov |

| Tetrahydrobenzo[b]pyran | Aromatic aldehyde, Malononitrile, Dimedone | L-proline | encyclopedia.pub |

| Pyrano[3,2-c] nih.govbenzopyran | Substituted cinnamonitrile, 4-Hydroxycoumarin | Triethylbenzylammonium chloride | bohrium.com |

Synthesis of Pyran-Based Macrocycles and Supramolecular Scaffolds

The incorporation of the pyran ring into macrocyclic structures has been an area of growing interest, driven by the desire to create complex, three-dimensional molecules with potential applications in drug discovery and materials science. These macrocycles often possess a high degree of structural complexity and multiple stereogenic centers. nih.gov

A key strategy for the synthesis of pyran-containing macrocycles is a modular, fragment-based approach. pnas.orgnih.gov In this methodology, a functionalized pyran derivative serves as a central scaffold or building block. This pyran fragment is designed to have reactive sites that allow for its connection to other linear or aromatic fragments through sequential coupling reactions. nih.gov The final step in this process is typically a macrocyclization reaction, where the ends of the assembled linear precursor are joined to form the large ring. Intramolecular reactions, such as nitrile-activated nucleophilic aromatic substitution, have been successfully employed for this key ring-closing step. nih.gov

This "domain shuffling" approach allows for the creation of libraries of macrocycles with varied ring sizes (e.g., 14- to 16-membered rings) and stereochemistry. nih.govnih.gov By using different stereoisomers of the pyran building block and other fragments, a complete matrix of stereoisomers for each macrocycle can be prepared, which is invaluable for studying structure-activity relationships. pnas.orgnih.gov Another approach involves an intramolecular cycloaddition of azide-propenone in C-glycopyranosyl butenones derived from simple sugars to generate a homologous series of macrocyclic glycoconjugates. acs.org

Exploration of Bioactive Pyran Derivatives (focus on mechanisms and SAR, not clinical)

Derivatives of the pyran scaffold are known to exhibit a wide range of biological activities. Research in this area focuses on understanding the molecular mechanisms behind these activities and elucidating the relationship between the chemical structure and biological function.

Structure-Activity Relationship (SAR) Studies of Pyran-Based Ligands

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For pyran derivatives, SAR studies have revealed several key structural features that influence their biological effects. nih.gov

In the context of antitumor activity, for instance, studies on benzo[a]pyrano[2,3-c]phenazine derivatives have shown that the nature and position of substituents on the pyran ring are critical. The presence of a cyano group and a p-dimethylaminophenyl substituent on the γ-pyran ring was found to be particularly effective in enhancing growth inhibitory activity against certain cancer cell lines. nih.gov For pyran derivatives acting as antiproliferative agents, the presence and positions of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance activity, whereas bulky groups or halogen atoms can be detrimental. mdpi.com

In the development of inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research, different pyran-based scaffolds like coumarins and xanthones have been explored. SAR studies have indicated that for coumarin-based inhibitors, specific substitutions can lead to selective inhibition of either AChE or butyrylcholinesterase (BuChE). nih.gov For xanthone-based inhibitors, the 1-hydroxy and carbonyl groups are important for chelating metal ions, while an alkylamine side chain can interact favorably with the cholinesterase enzyme. nih.gov

The table below provides a summary of SAR findings for different classes of pyran derivatives.

Table 2: Structure-Activity Relationship (SAR) Highlights for Bioactive Pyran Derivatives| Pyran Scaffold | Biological Target/Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|---|

| Benzo[a]pyrano[2,3-c]phenazine | Antitumor (HepG2 cells) | Cyano and p-dimethylaminophenyl groups on pyran ring | Not specified | nih.gov |

| Coumarin | Acetylcholinesterase (AChE) Inhibition | 4-methylthiocoumarin moiety | Not specified | nih.gov |

| Xanthone | Acetylcholinesterase (AChE) Inhibition | 1-hydroxy and carbonyl groups; alkylamine side chain | Not specified | nih.gov |

| General Pyridine-fused pyrans | Antiproliferative | -OMe, -OH, -C=O, -NH2 groups | Halogen atoms, bulky groups | mdpi.com |

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition)

Understanding how pyran derivatives interact with biological targets at a molecular level is key to their development as therapeutic leads or biological probes. A significant area of research has been their role as enzyme inhibitors.

Cholinesterase Inhibition: Several pyran-based scaffolds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Molecular modeling studies suggest that these compounds typically bind within the active site of the enzyme, interacting with key amino acid residues. For example, the xanthone ring can interact with the enzyme, and strategically placed side chains can extend into specific pockets of the binding site to enhance affinity. nih.gov

Succinate Dehydrogenase (SDH) Inhibition: Novel pyran derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), an important enzyme in the mitochondrial electron transport chain and a target for fungicides. Certain compounds showed excellent inhibitory activity, with molecular modeling suggesting a strong binding interaction with the enzyme's active site. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: The 4H-pyran scaffold is considered a promising lead for the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme often overexpressed in cancer. nih.gov Analysis of the binding mode suggests that an effective inhibitor requires a bulkier ring system attached to the pyran scaffold via a flexible linker. This allows the molecule to penetrate deep into the ATP binding site of the enzyme and establish crucial lipophilic and polar interactions. nih.gov

α-Glucosidase and α-Amylase Inhibition: Some functionally substituted pyran derivatives have demonstrated potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. These compounds are explored for their potential as antidiabetic agents. researchgate.net Molecular docking studies indicate that these inhibitors can bind to the catalytic domain of the enzymes, interacting with essential amino acid residues to block their function. researchgate.netbohrium.com

Design and Synthesis of Pyran-Containing Polymeric Materials

The incorporation of pyran rings into polymer structures is a less explored but emerging field. The goal is to create materials with novel properties by leveraging the chemical and physical characteristics of the pyran heterocycle.

One example involves the use of a polymer of magnetized acrylonitrile combined with melamine as a catalytic support for the synthesis of pyran derivatives. nih.gov While the pyran unit is not part of the main polymer backbone in this case, it highlights the synergy between polymer science and pyran chemistry.

Another relevant area is the interaction of naturally occurring polymers with pyran-containing molecules. For example, flavonoid polyphenols, which contain pyran rings, can interact with starch through hydrogen bonding and hydrophobic interactions. These interactions can form starch-polyphenol complexes, which affect the physicochemical properties of the starch, such as its digestibility. mdpi.com This demonstrates how pyran-containing small molecules can be used to modify the properties of biopolymers.

While the direct synthesis of polymers with this compound as a monomeric unit is not well-documented, the general principles of polymer chemistry suggest that such a molecule could potentially be used. The hydroxyl group at the C4 position and the potential for functionalizing the methyl groups could provide handles for polymerization reactions, leading to the creation of novel polyesters, polyethers, or other functional polymers.

Based on a comprehensive review of scientific literature and chemical databases, there is no available information specifically detailing the applications of the chemical compound “this compound” in advanced chemical and materials research according to the outlined sections.

The provided outline requests information on its use as a versatile chemical building block, its role as an intermediate in complex organic molecule synthesis, its catalytic and ligand applications, and its use in the development of novel functional materials such as fluorophores, OLEDs, and solar cells.

Extensive searches have yielded information on a related but distinct compound, 2,6-dimethyl-4H-pyran-4-one . This molecule, which contains a ketone functional group instead of the alcohol group indicated by "-ol," is a well-documented precursor and building block in various chemical syntheses. Derivatives of 2,6-dimethyl-4H-pyran-4-one have been investigated for applications in optical materials and as fluorophores.

However, no research findings or applications matching the specific structure of This compound could be located. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for this specific compound.

Applications in Advanced Chemical and Materials Research

Application in Green Chemistry Methodologies (e.g., as green solvents or catalysts)

Extensive research of publicly available scientific literature and chemical databases reveals a significant gap in documented applications of 2,6-dimethyl-4H-pyran-4-ol within the domain of green chemistry. Methodical searches for its use as a green solvent or catalyst have not yielded any specific research findings or data.

While the broader class of pyran derivatives is of significant interest in green chemistry for the synthesis of bioactive compounds and in the development of sustainable catalytic processes, information directly pertaining to this compound is conspicuously absent. The available literature predominantly focuses on the related compound, 2,6-dimethyl-4H-pyran-4-one, and its various derivatives in these applications.

Consequently, there is no detailed research to report on the use of this compound in green chemistry methodologies. No data is available to construct tables illustrating its efficacy as a green solvent or its performance in catalytic systems. The scientific community has yet to publish research that explores the potential of this specific chemical entity in environmentally benign chemical processes. This indicates a potential area for future investigation within the field of sustainable chemistry.

Emerging Trends and Future Directions in 2,6 Dimethyl 4h Pyran 4 Ol Research

Sustainable Synthetic Routes and Atom-Economical Transformations

The principles of green chemistry are increasingly central to the development of new synthetic methodologies for heterocyclic compounds, including pyran derivatives. eco-vector.com The future of 2,6-dimethyl-4H-pyran-4-ol synthesis is geared towards minimizing environmental impact through sustainable and atom-economical approaches.

Key Developments:

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green synthesis, combining three or more reactants in a single step to form a complex product, thereby reducing solvent waste, purification steps, and energy consumption. eco-vector.com The synthesis of functionalized 4H-pyrans often proceeds through MCRs, and future work will likely focus on adapting these one-pot strategies for this compound, potentially using bio-based starting materials. researchgate.net

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a key trend. eco-vector.com These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for continuous processes. researchgate.net Research is exploring novel nanocatalysts, such as magnetic nanoparticles, which offer high efficiency and recyclability for pyran synthesis. semanticscholar.org

Green Solvents: A significant shift away from volatile organic compounds towards environmentally benign solvents like water or aqueous ethanol (B145695) is underway. semanticscholar.org Water, in particular, is an ideal green solvent due to its abundance, non-toxicity, and unique reactivity effects. nih.gov The development of synthetic routes for this compound in aqueous media represents a major goal for sustainable chemistry.

Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity and operate under mild, environmentally friendly conditions. semanticscholar.org The application of biocatalysts, such as engineered pyranose oxidases, for the regio- and stereospecific synthesis of pyranols and related amino sugars is an emerging area with significant potential. researchgate.netpnnl.gov This approach could provide access to chiral derivatives of this compound.

| Approach | Description | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complex molecules. | High atom economy, reduced waste, operational simplicity, energy efficiency. researchgate.net | Development of novel MCRs for the direct synthesis of the pyran-4-ol core from simple, renewable feedstocks. |

| Heterogeneous Catalysis | Use of solid-supported, reusable catalysts (e.g., magnetic nanoparticles, functionalized polymers). eco-vector.comresearchgate.net | Easy catalyst separation and recycling, suitability for continuous flow processes, improved stability. researchgate.net | Designing robust heterogeneous catalysts for the cyclization step in pyran-4-ol formation. |

| Aqueous Synthesis | Utilizing water as the primary reaction solvent. | Non-toxic, non-flammable, low cost, potential for unique reactivity and selectivity. nih.gov | Establishing water-based synthetic protocols to enhance the green profile of the synthesis. |

| Biocatalysis | Employing enzymes or microorganisms as catalysts. semanticscholar.org | High stereoselectivity, mild reaction conditions (pH, temperature), biodegradable catalysts. researchgate.net | Enzymatic resolution or asymmetric synthesis to produce enantiomerically pure this compound. |

Advanced Mechanistic Insights into Complex Pyran Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly rely on a combination of experimental and computational techniques to unravel the intricate pathways of pyran formation and reactivity.

Key Areas of Focus:

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping potential energy surfaces, identifying transition states, and explaining the regioselectivity and stereoselectivity of reactions. researchgate.net Such studies can elucidate the precise mechanism of cyclization to form the this compound ring, including the roles of catalysts and solvents in stabilizing intermediates and transition states. researchgate.net

Reaction Pathway Analysis: The formation of 4H-pyrans often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. mdpi.com Advanced spectroscopic techniques and kinetic studies will be employed to detect and characterize transient intermediates, providing a complete picture of the reaction coordinate.

Stereochemical Control: For pyran derivatives with multiple chiral centers, understanding the factors that govern stereoselectivity is paramount. Mechanistic studies of reactions like the Prins cyclization, which can form tetrahydropyran (B127337) rings with high diastereoselectivity, provide valuable insights. semanticscholar.org This knowledge is critical for developing methods to synthesize specific stereoisomers of substituted this compound.

Ring-Chain Tautomerism: Similar to sugars that exist in equilibrium between open-chain and cyclic (pyranose) forms, this compound can be viewed as a cyclic hemiacetal or hemiketal analogue. researchgate.net Mechanistic studies will further explore this equilibrium and how it influences the compound's reactivity and stability under various conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. nih.gov This technology, combined with automation, offers significant advantages in terms of safety, efficiency, scalability, and reproducibility, which are highly relevant for the production and derivatization of this compound.

Key Advantages and Applications:

Enhanced Process Control: Microreactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This leads to higher yields, improved selectivity, and the suppression of side reactions. ulster.ac.uk

Improved Safety: Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates by generating and consuming them in situ within a closed, controlled environment. nih.gov The small reactor volumes minimize the risks associated with highly exothermic or potentially explosive reactions.

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward and reliable than scaling up a batch process. eco-vector.com